

Technical Guide: Spectral Analysis of 1-[3-(bromomethyl)phenyl]-1H-pyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-[3-(Bromomethyl)phenyl]-1H-pyrrole

Cat. No.: B130036

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.


Introduction

1-[3-(bromomethyl)phenyl]-1H-pyrrole is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring attached to a benzyl bromide moiety, makes it a versatile building block for the synthesis of more complex molecules. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-[3-(bromomethyl)phenyl]-1H-pyrrole**, along with generalized experimental protocols for these analytical techniques.

Chemical Structure

IUPAC Name: **1-[3-(bromomethyl)phenyl]-1H-pyrrole** CAS Number: 112596-36-8[1]

Molecular Formula: C₁₁H₁₀BrN[1] Molecular Weight: 236.11 g/mol [1] Structure:

 Chemical structure of 1-[3-(bromomethyl)phenyl]-1H-pyrrole

Predicted Spectral Data

Due to the limited availability of published experimental spectra for **1-[3-(bromomethyl)phenyl]-1H-pyrrole**, the following data are predicted based on the analysis of

its chemical structure and comparison with related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the phenyl ring, and the benzylic methylene group.

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.4 - 7.2	Multiplet	4H	Aromatic protons (phenyl ring)
~7.0	Triplet	2H	H-2, H-5 protons (pyrrole ring)
~6.3	Triplet	2H	H-3, H-4 protons (pyrrole ring)
~4.5	Singlet	2H	-CH ₂ Br (bromomethyl group)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and are predicted for a spectrum recorded in CDCl₃.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~140 - 138	Quaternary carbon (C-N of phenyl ring)
~138 - 136	Quaternary carbon (C-CH ₂ Br of phenyl ring)
~130 - 120	Aromatic carbons (phenyl ring)
~122	C-2, C-5 (pyrrole ring)
~110	C-3, C-4 (pyrrole ring)
~33	-CH ₂ Br (bromomethyl group)

Note: Predicted for a spectrum recorded in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
3150 - 3000	Medium	C-H stretching (aromatic and pyrrole)
1600 - 1450	Medium to Strong	C=C stretching (aromatic and pyrrole rings)
1250 - 1200	Strong	C-N stretching
700 - 600	Strong	C-Br stretching

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
235/237	High	[M] ⁺ , Molecular ion peak (presence of Br isotopes)
156	Moderate	[M - Br] ⁺
128	Moderate	[M - CH ₂ Br] ⁺

Experimental Protocols

The following are generalized protocols for the spectral analysis of **1-[3-(bromomethyl)phenyl]-1H-pyrrole**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
- **Instrumentation:** Use a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry

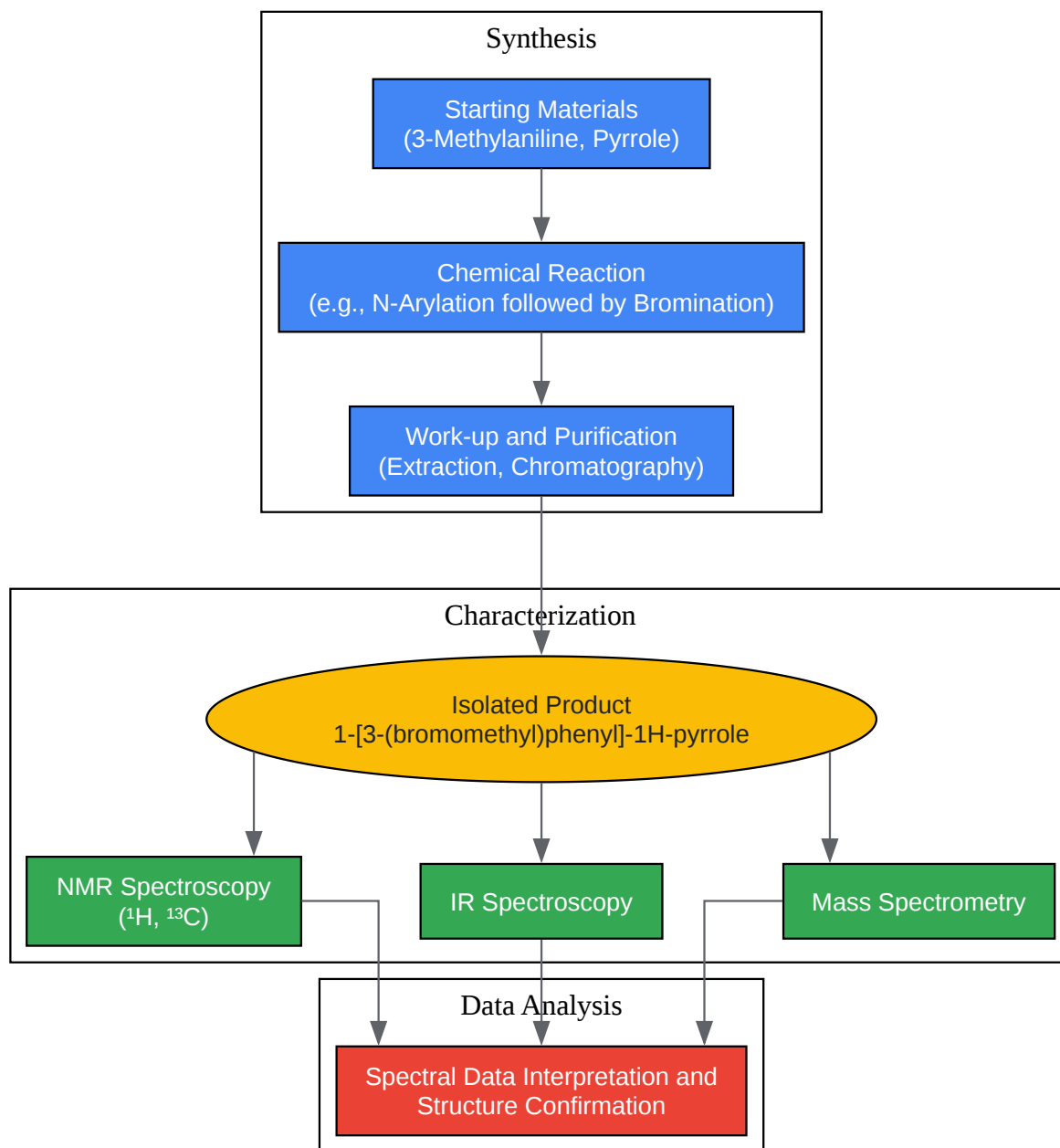
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass range of m/z 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **1-[3-(bromomethyl)phenyl]-1H-pyrrole**.



[Click to download full resolution via product page](#)

Caption: Synthesis and spectral characterization workflow.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of **1-[3-(bromomethyl)phenyl]-1H-pyrrole**. The predicted NMR, IR, and MS data, along with the generalized experimental protocols, offer a valuable resource for researchers working with this compound, enabling them to verify its synthesis and purity effectively. The provided workflow diagram further clarifies the logical progression from synthesis to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-[3-(BROMOMETHYL)PHENYL]-1H-PYRROLE | CAS 112596-36-8 [matrix-fine-chemicals.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 1-[3-(bromomethyl)phenyl]-1H-pyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130036#1-3-bromomethyl-phenyl-1h-pyrrole-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com